

An In-depth Technical Guide to p-SCN-Bn-NOTA: Properties and Applications

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Compound of Interest

Compound Name: *p*-SCN-Bn-NOTA trihydrochloride

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This technical guide provides a comprehensive overview of the physical and chemical properties of p-SCN-Bn-NOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), a bifunctional chelating agent critical in the field of radiopharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document details its core characteristics, experimental protocols for its use, and a visual representation of its application workflow.

Core Physical and Chemical Properties

p-SCN-Bn-NOTA is a macrocyclic chelator designed for the stable complexation of radiometals and covalent conjugation to biomolecules. Its structure features a 1,4,7-triazacyclononane (NOTA) ring for metal chelation and a para-isothiocyanatobenzyl (p-SCN-Bn) group that serves as a linker to primary amines on proteins, peptides, and other targeting vectors.

Table 1: Physical and Chemical Properties of p-SCN-Bn-NOTA

Property	Value	Reference(s)
Full Chemical Name	S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid	[1]
Synonyms	(S)-p-SCN-Bn-NOTA, NOTA-NCS	[1]
CAS Number	1206475-68-4	[1]
Molecular Formula	C ₂₀ H ₂₆ N ₄ O ₆ S	[1]
Molecular Weight	450.51 g/mol	[2][3]
Appearance	Off-white to beige solid	[3]
Solubility	Soluble in aqueous acid (slightly), water (very slightly), DMSO, DMF	[3][4][5]
Storage Conditions	Store at -20°C, sealed, away from moisture and light	[3][6]

Metal Chelation and Stability

The NOTA macrocycle provides a pre-organized cavity that forms highly stable complexes with various radiometals, a phenomenon enhanced by the "macrocyclic effect".[1] This stability is crucial for in vivo applications to prevent the release of the radiometal. The stability of these complexes is quantified by the stability constant (log K), with higher values indicating a more stable complex.

Table 2: Stability Constants (log K) of NOTA with Relevant Radiometals

Metal Ion	Ionic Radius (pm)	log K of NOTA Complex	Key Considerations	Reference(s)
Ga ³⁺	62	31.1	NOTA is an excellent chelator for Gallium-68, forming a highly stable complex.	[7]
Cu ²⁺	73	23.33	Forms a hexacoordinate complex with medium kinetic inertness.	[3]
In ³⁺	80	Not explicitly found for p-SCN-Bn-NOTA	DOTA is generally preferred for Indium-111 due to better size matching of the macrocyclic cavity.	
Y ³⁺	90	Not explicitly found for p-SCN-Bn-NOTA	DOTA is typically used for Yttrium-90 chelation in therapeutic applications.	

Note: Stability constants can be influenced by experimental conditions such as pH, temperature, and ionic strength.[1]

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of p-SCN-Bn-NOTA to biomolecules and subsequent radiolabeling.

Conjugation of p-SCN-Bn-NOTA to an Antibody (e.g., Trastuzumab)

This protocol describes the covalent attachment of the chelator to an antibody via the formation of a stable thiourea bond.

- Antibody Preparation:
 - Exchange the buffer of the antibody solution (e.g., Trastuzumab) with 0.1 M HEPES buffer at pH 8.5.
 - Concentrate the antibody solution to 10 mg/mL using a centrifugal concentrator.[\[2\]](#)
- Conjugation Reaction:
 - Add a 20-fold molar excess of p-SCN-Bn-NOTA (dissolved in 100% ethanol) dropwise to the antibody solution.[\[2\]](#)
 - Incubate the reaction mixture overnight at 4°C with gentle mixing.[\[2\]](#)
- Purification of the Conjugate:
 - Exchange the buffer of the reaction mixture to 0.1 M ammonium acetate buffer (pH 6).
 - Concentrate the resulting immunoconjugate to 5 mg/mL using a Vivaspin-20 filter.[\[2\]](#)
 - The number of chelators per antibody can be determined using MALDI-TOF mass spectrometry.[\[8\]](#)

Radiolabeling of a NOTA-Conjugated Antibody with Copper-64

This protocol details the incorporation of the radionuclide ^{64}Cu into the NOTA-conjugated antibody.

- Reaction Setup:

- In a sterile, metal-free microcentrifuge tube, mix 74 MBq (2 mCi) of $[^{64}\text{Cu}]\text{CuCl}_2$ with 0.1 M sodium acetate buffer (pH 5.0).[\[2\]](#)
- Add the NOTA-conjugated antibody (e.g., 75 μL at a concentration of 3.33 mg/mL) to the $[^{64}\text{Cu}]\text{CuCl}_2$ solution.[\[2\]](#)
- Incubation:
 - Incubate the reaction mixture for 30 minutes at 25°C.[\[2\]](#)
- Quality Control and Purification:
 - Determine the radiolabeling efficiency using radio-iTLC.
 - Purify the $[^{64}\text{Cu}]\text{Cu}$ -NOTA-antibody from unincorporated ^{64}Cu using a centrifugal filter.[\[2\]](#)
 - Dilute the purified radioimmunoconjugate to the desired final concentration (e.g., 0.5 mg/mL).[\[2\]](#)
 - Sterile filter the final product through a 0.2 μm filter before in vivo use.[\[2\]](#)

Conjugation of p-SCN-Bn-NOTA to a Peptide

This protocol outlines the conjugation of the chelator to a peptide containing a primary amine.

- Reaction Setup:
 - Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate at pH 9.[\[5\]](#)
 - Dissolve p-SCN-Bn-NOTA in a minimal amount of an organic solvent like DMSO or DMF and add it to the peptide solution.[\[4\]](#)[\[5\]](#) A 1:1 molar ratio of peptide to chelator is a common starting point.[\[4\]](#)
- Incubation:
 - Incubate the reaction mixture at room temperature for 2 hours or at 4°C for up to 72 hours.[\[4\]](#)[\[5\]](#) The pH of the reaction should be maintained around 9.[\[5\]](#)
- Purification:

- Quench the reaction by adding acetic acid.[4]
- Purify the NOTA-conjugated peptide using preparative HPLC.[4]
- Lyophilize the collected fractions containing the desired product to obtain a white powder.
[4]

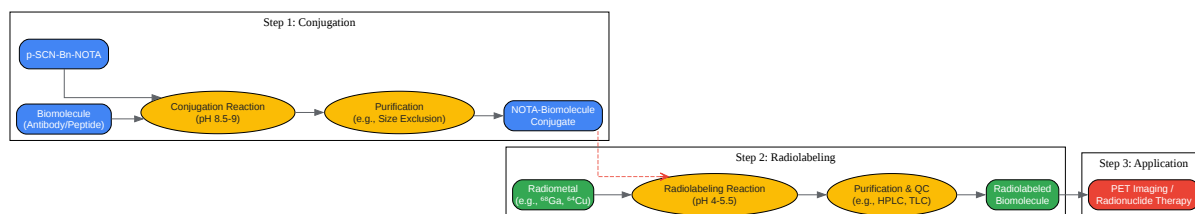
Radiolabeling of a NOTA-Conjugated Peptide with Gallium-68

This protocol describes the rapid and efficient labeling of a NOTA-peptide conjugate with ^{68}Ga .

- ^{68}Ga Elution:
 - Elute ^{68}Ga from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator using 0.04 M HCl.[5]
- Radiolabeling Reaction:
 - Add the NOTA-conjugated peptide (e.g., 15 μg) to the $^{68}\text{GaCl}_3$ eluate.[5]
 - Adjust the pH of the reaction mixture to between 3.5 and 4.5 using a sodium acetate buffer.
 - Incubate the reaction at room temperature for 5-10 minutes.[9] For some conjugates, gentle heating at 40°C may improve radiochemical yield.[9]
- Quality Control and Purification:
 - Determine the radiochemical purity using radio-HPLC or radio-TLC.
 - If necessary, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge.

Visualizing the Workflow

The following diagram illustrates the general workflow for the conjugation of p-SCN-Bn-NOTA to a biomolecule and subsequent radiolabeling for use in PET imaging.



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Caption: Experimental workflow for biomolecule radiolabeling with p-SCN-Bn-NOTA.

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